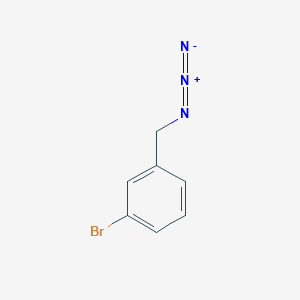

4-(2-溴苯基)-1H-咪唑

描述

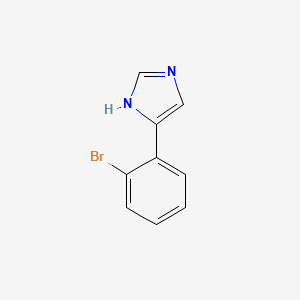

The compound "4-(2-Bromophenyl)-1H-imidazole" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their diverse range of biological activities and their applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of imidazole derivatives often involves the use of substituted anilines, aldehydes, and various reagents to construct the imidazole ring. For instance, the synthesis of 1-(2,6-Dimethyl-4-bromophenyl)imidazole was achieved using 2,6-dimethyl-4-bromoaniline, glyoxal, formaldehyde, and ammonium chloride through an improved Debus-Radziszewsk method, yielding a 34% product . Similarly, the synthesis of 4,5-bis(4-bromophenyl)-2-phenyl-1H-imidazole was conducted using 4-bromobenzaldehyde, acetic acid, benzaldehyde, and ammonium acetate, with the final cycloaddition reaction optimized for a high yield of 92.3% .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is often confirmed using spectroscopic techniques such as NMR and X-ray crystallography. For example, the crystal structure of 1-(2-hydroxy-4-bromophenyl)-3-methyl-4-methyl-4-imidazolin-2-one was determined by X-ray diffraction, revealing the presence of intermolecular hydrogen bonds . Additionally, Density Functional Theory (DFT) calculations are used to predict and compare the optimized geometry and vibrational frequencies of these molecules, as seen in the study of 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole .

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, including cycloaddition, substitution, and proton transfer. The presence of substituents like bromophenyl groups can influence the reactivity and the type of reactions these compounds can participate in. For example, the presence of a hydroxy group in the 4-position of the imidazole ring can lead to intramolecular hydrogen bonding, affecting the photophysical properties of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as their photophysical behavior, vibrational spectra, and molecular electrostatic potential, are crucial for understanding their reactivity and potential applications. The photophysical investigations of tetraarylimidazoles bearing a 2-hydroxyphenyl substituent at position 4 showed negligible fluorescence quantum yield and dual fluorescence in nonpolar solvents . The vibrational spectral analysis of 2-(4-hydroxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide using FT-IR and FT-Raman spectroscopy, along with DFT calculations, provided insights into the chemical activity and stability of the molecule .

科学研究应用

合成和抗菌应用:

- 由Narwal等人(2012年)进行的研究讨论了4-(2-溴苯基)-1H-咪唑衍生物的合成,包括1-(2-溴苯基)-2-苯基-1H-苯并[9,10-d]咪唑。这些衍生物表现出显著的抗菌活性,突显了该化合物在开发新的抗菌剂方面的潜力Synthesis of Novel Imidazoles as Potent Antimicrobial Agents。

分子对接和计算研究:

- Jayashree等人(2019年)进行的研究合成了一种新的咪唑衍生物,并进行了分子对接研究。该研究揭示了该化合物与白念珠菌二氢叶酸还原酶的潜在相互作用,暗示了在抗真菌药物开发中的潜在应用Synthesis, X-ray crystal structure, Hirshfeld surface analysis, DFT, MESP and molecular docking studies of 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole。

化学分析和表征:

- Hossain等人(2018年)的一篇论文强调了咪唑衍生物的无溶剂合成途径,并进行了详细的实验和计算光谱表征。他们的研究有助于理解这类化合物的反应性质Understanding reactivity of two newly synthetized imidazole derivatives by spectroscopic characterization and computational study。

缓蚀应用:

- Prashanth等人(2021年)探讨了咪唑衍生物,包括4-(4,5-双(4-甲氧基苯基)-1H-咪唑-2-基)酚,作为缓蚀剂的应用。该研究突显了4-(2-溴苯基)-1H-咪唑衍生物在保护金属免受腐蚀方面的潜力Effect of OH, NH2 and OCH3 groups on the corrosion inhibition efficacy of three new 2,4,5-trisubstituted imidazole derivatives on mild steel in acidic solutions: Experimental, surface and DFT explorations。

光谱学和反应性研究:

- Thomas等人(2018年)的另一项研究报告了咪唑衍生物的无溶剂合成,并研究了它们的光谱特性和反应性。他们的研究提供了关于这类分子的稳定性和相互作用的见解Spectroscopic analysis and molecular docking of imidazole derivatives and investigation of its reactive properties by DFT and molecular dynamics simulations。

未来方向

作用机制

Target of Action

Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in these reactions are typically organoboron reagents .

Mode of Action

In the context of sm cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Compounds involved in sm cross-coupling reactions can influence various biochemical pathways due to the formation of new carbon–carbon bonds .

Result of Action

The sm cross-coupling reaction, in which similar compounds are involved, results in the formation of new carbon–carbon bonds . This can lead to the creation of new organic compounds with potential applications in various fields, including pharmaceuticals and materials science .

Action Environment

The action environment can significantly influence the efficacy and stability of 4-(2-Bromophenyl)-1H-imidazole. Factors such as temperature, pH, and the presence of other compounds can affect the reaction conditions and outcomes. In the context of SM cross-coupling reactions, the process is known for its mild and functional group tolerant reaction conditions .

属性

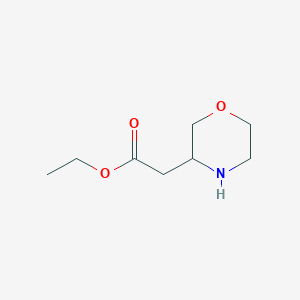

IUPAC Name |

5-(2-bromophenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELOTSCACKQLHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473552 | |

| Record name | 4-(2-BROMOPHENYL)-1H-IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Bromophenyl)-1H-imidazole | |

CAS RN |

450415-78-8 | |

| Record name | 4-(2-BROMOPHENYL)-1H-IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。